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Compound of Interest

Compound Name: T-1095

Cat. No.: B1682860 Get Quote

An objective, data-driven comparison of two prominent sodium-glucose cotransporter inhibitors

for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the in vivo efficacy of T-1095 and

canagliflozin, two inhibitors of sodium-glucose cotransporters (SGLTs) that have been

investigated for their potential in managing hyperglycemia. While direct head-to-head in vivo

studies are not publicly available, this document synthesizes data from various preclinical

studies to offer a comparative overview of their mechanisms of action, experimental protocols,

and reported efficacy in animal models of diabetes.

Executive Summary
Both T-1095 and canagliflozin have demonstrated significant efficacy in improving glycemic

control in various diabetic animal models. T-1095, a prodrug of T-1095A, acts as a dual

inhibitor of SGLT1 and SGLT2, while canagliflozin is a more selective SGLT2 inhibitor. This

fundamental difference in their mechanism of action may underlie variations in their

pharmacological profiles. This guide presents available in vivo data for each compound,

allowing for an informed, albeit indirect, comparison of their potential as therapeutic agents.

Mechanism of Action
T-1095 is an orally administered prodrug that is metabolized in the body to its active form, T-
1095A.[1] T-1095A inhibits both SGLT1 and SGLT2, the primary transporters responsible for

glucose reabsorption in the intestine and kidneys, respectively.[2] By inhibiting these
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transporters, T-1095A reduces glucose uptake from the gut and increases urinary glucose

excretion, thereby lowering blood glucose levels.[1]

Canagliflozin is a potent and selective inhibitor of SGLT2, which is responsible for the

reabsorption of approximately 90% of the glucose filtered by the kidneys.[3][4] By specifically

targeting SGLT2, canagliflozin reduces the renal threshold for glucose (RTG), leading to

increased urinary glucose excretion and a subsequent lowering of blood glucose

concentrations.[3][5] Its mechanism is independent of insulin secretion.[4]
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Caption: Comparative Mechanism of Action of T-1095 and Canagliflozin.
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In Vivo Efficacy of T-1095
Studies on T-1095 have demonstrated its ability to improve glycemic control in various diabetic

animal models.

Experimental Protocols
Animal Models:

Streptozotocin (STZ)-induced diabetic rats.[1][6]

Yellow KK mice (a model of obese type 2 diabetes).[1]

C57BL/KsJ-db/db mice (a model of obese type 2 diabetes).[7]

Spontaneously diabetic GK rats.[8]

Beagle dogs (for oral glucose tolerance tests).

Dosing:

STZ-induced diabetic rats: 0.03% and 0.1% (wt/wt) in the diet for 4 to 8 weeks.[6]

db/db mice: Single oral gavage of 10, 30, or 100 mg/kg. Chronic administration of 0.1%

(w/w) in chow for 12 weeks.[7]

GK rats: Administered for 8 weeks (specific dose not detailed in abstract).[8]

Dogs: Single oral doses of 3 and 10 mg/kg during an oral glucose tolerance test (OGTT).

Key Parameters Measured: Blood glucose, HbA1c, urinary glucose excretion, plasma

insulin, and triglycerides.[1][6][8]

Quantitative Data Summary
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Animal Model Treatment Key Findings

STZ-induced diabetic rats
0.03% and 0.1% T-1095 in diet

for 4 weeks

Dose-dependent decrease in

HbA1c.[6]

0.1% T-1095 in diet for 8

weeks

Reduced blood glucose and

HbA1c levels.[6]

Yellow KK mice Long-term T-1095 treatment

Reduced blood glucose and

HbA1c levels. Ameliorated

hyperinsulinemia and

hypertriglyceridemia.[1]

db/db mice
Single oral doses of 10, 30,

100 mg/kg

Dose-dependent reduction in

blood glucose levels and

increase in urinary glucose

excretion.[7]

0.1% T-1095 in chow for 12

weeks

Decreased blood glucose and

HbA1c levels. Improved

glucose intolerance.[7]

GK rats 8 weeks of T-1095 treatment
Significantly lowered plasma

glucose and HbA1c levels.[8]

Dogs (OGTT) 3 mg/kg T-1095

Increased urinary glucose

excretion without affecting

blood glucose levels.

10 mg/kg T-1095

Markedly increased urinary

glucose excretion and

suppressed blood glucose

elevation after glucose

challenge.

In Vivo Efficacy of Canagliflozin
Canagliflozin has been extensively studied in a variety of animal models, demonstrating robust

effects on glycemic control and other metabolic parameters.
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Experimental Protocols
Animal Models:

Zucker diabetic fatty (ZDF) rats.[3][4]

C57BL/ksj-db/db mice.[3][4]

Diet-induced obese (DIO) mice.[4]

TallyHO mice (a model of polygenic type 2 diabetes).[6]

C57BL6 male mice (longevity study).[5]

Dosing:

ZDF rats: Single dose of 1 mg/kg for renal threshold for glucose (RTG) determination.

Chronic treatment with 3, 10, or 30 mg/kg via oral gavage for 4 weeks.[3][4]

db/db mice: Single oral gavage of 0.1, 1, and 10 mg/kg.[4]

TallyHO mice: 100 ppm in chow (approximating 20 mg/kg/day) from 8 to 20 weeks of age.

[6]

C57BL6 mice: 200 mg/kg in the diet from 4 months of age.[5]

Key Parameters Measured: Renal threshold for glucose (RTG), blood glucose, HbA1c, body

weight, urinary glucose excretion, and insulin secretion.[3][4]

Quantitative Data Summary
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Animal Model Treatment Key Findings

ZDF rats Single dose of 1 mg/kg
Lowered RTG from 415±12

mg/dl to 94±10 mg/dl.[3][4]

3, 10, or 30 mg/kg for 4 weeks

Decreased non-fasting blood

glucose and HbA1c levels.

Improved beta-cell function.[3]

[4]

db/db mice
Single doses of 1 and 10

mg/kg

Dose-dependently decreased

blood glucose concentrations.

Peak antihyperglycemic effect

at 6 hours.[3][4]

Obese animal models Canagliflozin treatment

Increased urinary glucose

excretion, decreased blood

glucose, body weight gain,

epididymal fat, and liver

weight.[3]

TallyHO mice ~20 mg/kg/day for 12 weeks
Corrected glycemic

dysregulation.[6]

C57BL6 mice 200 mg/kg in diet

Lowered body weight gain

over time and increased

median lifespan from 107.5 to

112.5 weeks.[5]

Experimental Workflow
The general workflow for evaluating the in vivo efficacy of SGLT inhibitors like T-1095 and

canagliflozin in preclinical studies is outlined below.
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Experimental Setup
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Caption: Generalized In Vivo Efficacy Testing Workflow for SGLT Inhibitors.

Concluding Remarks
This comparative guide, based on available preclinical data, indicates that both T-1095 and

canagliflozin are effective in improving glycemic control in animal models of diabetes. T-1095's

dual SGLT1/SGLT2 inhibition may offer a different therapeutic profile compared to the more
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selective SGLT2 inhibition of canagliflozin. Researchers and drug development professionals

should consider the nuances of the experimental designs and the specific findings presented

herein when evaluating these compounds. It is important to reiterate that the data presented is

a synthesis of individual studies, and a direct, head-to-head in vivo comparison would be

necessary for a definitive assessment of their relative efficacies.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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